(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
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Overview
Description
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydroquinoline as the starting material.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral auxiliaries or resolving agents.
Amination Reaction: The tetrahydroquinoline undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or an amine derivative under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the role of quinoline derivatives in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine: can be compared with other similar compounds such as:
Quinoline: A basic structure without the methyl and amine groups.
Tetrahydroquinoline: Similar structure but without the methyl group.
Other substituted quinolines: Compounds with different substituents on the quinoline ring.
Uniqueness: The presence of the methyl and amine groups on the quinoline ring makes this compound unique compared to other quinoline derivatives. These groups can significantly alter the chemical and biological properties of the compound.
Properties
IUPAC Name |
(8S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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